molecular formula C12H14O5 B1334122 Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 74053-93-3

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B1334122
CAS RN: 74053-93-3
M. Wt: 238.24 g/mol
InChI Key: KUSJBCBZGGAXBX-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate," is not directly mentioned in the provided papers. However, the papers discuss various methyl esters with structural similarities, such as methyl 3-oxo-4-(triphenylarsoranylidene)butanoate , methyl 3,3-dimethoxypropionate , and methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates . These compounds are primarily investigated for their potential biological activities, particularly as anticancer agents, and for their interesting chemical reactivity.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including esterification, alkylation, and Michael-Wittig condensations. For instance, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved through the alkylation of methyl isobutyrate silyl enol ether . Similarly, the synthesis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves saponification, hydrazinolysis, and reactions with C-active nucleophiles .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various analytical techniques such as FTIR, NMR, and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative is presented, which was synthesized from a chiral auxiliary-bearing isocyanide .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. Photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates result in different products depending on the solvent used . The Michael-Wittig condensation of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate leads to highly functionalized cyclohexenonedicarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and reactivity. For instance, the selectivity and yield of methyl 3,3-dimethoxypropionate synthesis are optimized under specific reaction conditions . The anticancer activities of the synthesized compounds are evaluated through their inhibitory actions on cancer cells, and their selectivity is assessed by comparing their effects on normal cells .

Scientific Research Applications

Catalytic Applications

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate has been utilized in catalytic processes. À. Pericas, A. Shafir, and A. Vallribera (2008) explored its use in the selective transesterification of β-ketoesters, facilitated by zinc(II) oxide as a catalyst. This reaction achieved good to excellent yields across various alcohol structures, demonstrating the compound's effectiveness in this context (Pericas, Shafir, & Vallribera, 2008).

Photochemical Reactions

M. Saito et al. (1998) investigated the photochemical reactions of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. In different solvents, this compound exhibited varied photochemical behaviors, leading to the production of benzocyclobutenols and 3-oxonaphthalenones. The reaction's outcome was influenced by the bulkiness of the alkyl group in the ortho position (Saito et al., 1998).

Crystal Structure Analysis

The crystal structures of derivatives of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate have been studied by Nancy H. Naguib and colleagues (2009). They utilized single-crystal x-ray diffraction to determine the three-dimensional structures of these crystals, providing insights into their molecular arrangement and potential applications in various scientific fields (Naguib, Heiba, El‐Sayed, & Farag, 2009).

Conjugation and Synthesis Studies

S. A. Torosyan et al. (2015) synthesized a conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate. They explored the redox properties of this conjugate, showing its potential in electrophysical applications (Torosyan, Mikheev, Biglova, & Miftakhov, 2015).

Organic Synthesis and Chemical Reactions

S. Y. Zinchenko and colleagues (2009) used derivatives of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in the synthesis of various heterocyclic compounds. They explored reactions with carbonyl compounds and nitrous acid, leading to the formation of diverse chemical structures (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

properties

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSJBCBZGGAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374338
Record name methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

CAS RN

74053-93-3
Record name methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KV Shcherbakov, MA Artemyeva… - AIP Conference …, 2022 - aip.scitation.org
The methyl 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrafluoro-4-oxo-4H-chromen-3-carboxylate 3 and methyl 2-(3,4-dimethoxyphenyl)-5,6,8-trifluoro-7-[(3-methylphenyl)amino]-4-oxo-4H-…
Number of citations: 1 aip.scitation.org
A Pericas, A Shafir, A Vallribera - Tetrahedron, 2008 - Elsevier
A facile and selective transesterification of β-ketoesters using zinc(II) oxide as catalyst is described. The emphasis has been placed on the reaction of methyl 3-(3,4-dimethoxyphenyl)-3-…
Number of citations: 51 www.sciencedirect.com
KV Shcherbakov, MA Artemyeva, YV Burgart… - Journal of fluorine …, 2020 - Elsevier
A simple and convenient method for the synthesis of new methyl 2-(4-methoxyphenyl)- and 2-(3,4-dimethoxyphenyl)-4-oxo-4H-polyfluorochromen-3-carboxylates as analogs of natural …
Number of citations: 12 www.sciencedirect.com
M Mathieson - 2014 - theses.gla.ac.uk
Hexacyclinic acid is a polyketide isolated from Streptomyces cellulosae bacteria in 2001. It possesses a complex and challenging hexacyclic ring system with various oxygen …
Number of citations: 6 theses.gla.ac.uk
MS Santos, DC Fernandes… - The Journal of …, 2016 - ACS Publications
The cyclopenta[b]indole motif is present in several natural and synthetic biologically active compounds, being directly responsible for the biological effects some of them present. We …
Number of citations: 24 pubs.acs.org
A Granados, A Ballesteros… - The Journal of Organic …, 2020 - ACS Publications
An electrophilic enantioselective catalytic method for the α-pentafluoroethylation of 3-oxoesters is described. Under the use of La(OTf) 3 in combination with a (S,R)-indanyl-pybox ligand…
Number of citations: 6 pubs.acs.org
M Hosseini-Sarvari - Current Organic Synthesis, 2013 - ingentaconnect.com
The use of ZnO is a topic of continuing interest due to numerous applications in many areas of the chemical industry. In addition, with the development of industrialization, organic …
Number of citations: 20 www.ingentaconnect.com
MC Martin, MJ Sandridge, CW Williams, ZA Francis… - Tetrahedron, 2017 - Elsevier
A general approach to the understudied cyclopenta[b]thiophenes is reported. The products were directly generated from calcium-catalyzed, dehydrative, Nazarov-type …
Number of citations: 13 www.sciencedirect.com

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